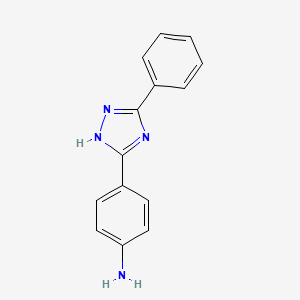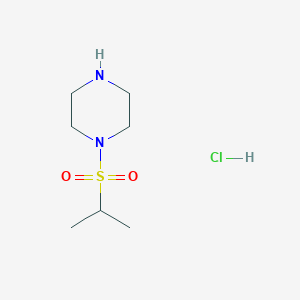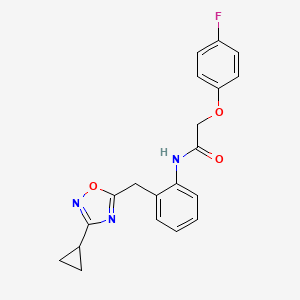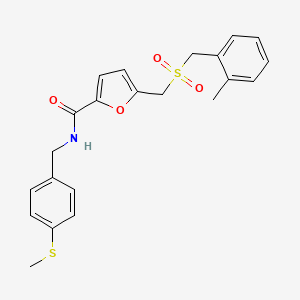![molecular formula C25H25N3O4S B2615741 N-(2,3-dimethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899941-97-0](/img/structure/B2615741.png)
N-(2,3-dimethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research on similar compounds, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, reveals insights into the crystal structures, which are critical for understanding molecular interactions and properties. For example, studies by Subasri et al. (2017) and (2016) on crystal structures of related compounds demonstrate the importance of analyzing the molecular conformation, hydrogen bonding, and molecular interactions for applications in material science and drug design [Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, Velmurugan, 2017; Subasri, Timiri, Sinha Barji, Jayaprakash, Vijayan, Velmurugan, 2016].
Synthesis and Biodistribution
Another application area is the synthesis and biodistribution of radiolabeled compounds for positron emission tomography (PET) imaging. An example is the synthesis of [11C]R116301, a compound evaluated as a potential PET ligand for investigating central neurokinin(1) (NK1) receptors. This work highlights the process of synthesizing complex compounds and studying their biodistribution, which is crucial for developing diagnostic tools in neuroscience [M. V. D. Mey et al., 2005].
Drug Design and Antifolate Activity
Compounds with pyrimidine structures, similar to the specified chemical, are explored for their potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase. Such studies are vital for the design of new therapeutic agents, especially in the field of cancer chemotherapy. Gangjee et al. (2008) discuss the synthesis of classical and nonclassical analogues as potential dual inhibitors, providing valuable insights into the drug design process for targeting multiple pathways [Gangjee, Qiu, Li, Kisliuk, 2008].
Antimicrobial and Antiviral Activity
The exploration of heterocyclic compounds for antimicrobial and antiviral activities is another significant area of application. Nunna et al. (2014) discuss the synthesis of novel heterocyclic compounds with sulfamido moieties and their evaluation for antibacterial and antifungal activities. This research underscores the potential of such compounds in developing new antimicrobial agents [Nunna, Ramachandran, Arts, Panchal, Shah, 2014].
Material Science Applications
In material science, the synthesis of poly(amide imide)s containing specific heterocyclic rings demonstrates the application of such compounds in developing new materials with desirable thermal and chemical properties. Faghihi and Hajibeygi (2004) provide insights into synthesizing these polymers and evaluating their properties, highlighting the relevance of heterocyclic compounds in advanced material science [Faghihi, Hajibeygi, 2004].
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-15-7-5-10-19(16(15)2)26-21(29)14-33-25-27-22-18-9-3-4-11-20(18)32-23(22)24(30)28(25)13-17-8-6-12-31-17/h3-5,7,9-11,17H,6,8,12-14H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLSRKIRNJNLGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2615661.png)

![Methyl 3-(4-{[5-fluoro-2-(4-methylphenyl)phenyl]methoxy}phenyl)propanoate](/img/structure/B2615663.png)
![2-(5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2615664.png)
![(9aS)-octahydro-1H-pyrido[1,2-a]piperazine; oxalic acid](/img/structure/B2615666.png)

![(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2615669.png)

![Tert-butyl 4-[(2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2615675.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2615678.png)
![methyl 4-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]benzoate](/img/structure/B2615679.png)